LogP Shift Relative to Methanesulfonamide Analog Drives Differential Predicted Membrane Permeability
Calculated logP for the target pyridine-3-sulfonamide is 2.546 versus 1.24 for the methanesulfonamide analog (ZINC35875834), a difference of +1.306 log units [1][2]. This indicates the target compound is substantially more lipophilic, which can enhance passive membrane permeability but may reduce aqueous solubility relative to the methanesulfonamide comparator.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.546 |
| Comparator Or Baseline | Methanesulfonamide analog: logP = 1.24 |
| Quantified Difference | ΔlogP = +1.306 |
| Conditions | Computed logP from ZINC database; experimental confirmation not available |
Why This Matters
A logP difference of >1 unit between close analogs is significant in medicinal chemistry optimization, as it predicts differential absorption and distribution behavior; procurement decisions for SAR studies must use the exact compound to avoid confounding lipophilicity-driven effects.
- [1] ZINC Database. Substance ZINC000023054828 (target). Accessed via zinc.docking.org. View Source
- [2] ZINC Database. Substance ZINC000035875834 (methanesulfonamide analog). Accessed via zinc.docking.org. View Source
